molecular formula C16H15BrN2O2 B5521248 N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide

Cat. No.: B5521248
M. Wt: 347.21 g/mol
InChI Key: QRIYZNXSODHORC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is an organic compound with the molecular formula C16H15BrN2O3 This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a bromophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide typically involves the acetylation of 3-aminoacetophenone followed by a coupling reaction with 4-bromobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxyl or amino groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromophenyl moiety may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar structure but lacks the acetylamino group.

    N-(3-acetylamino)phenylacetamide: Similar structure but lacks the bromophenyl group.

    4-bromoacetanilide: Similar structure but lacks the acetylamino group.

Uniqueness

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is unique due to the presence of both the acetylamino and bromophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11(20)18-14-3-2-4-15(10-14)19-16(21)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYZNXSODHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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